molecular formula C18H19N3O4 B2887156 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide CAS No. 862809-00-5

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide

Cat. No.: B2887156
CAS No.: 862809-00-5
M. Wt: 341.367
InChI Key: UQTNJWIHOOGIEM-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide (referred to as LMM11 in studies) is a 1,3,4-oxadiazole derivative synthesized for antifungal applications. Its structure features a furan-2-yl substituent on the oxadiazole ring and a 4-pentyloxybenzamide moiety (Fig. 1). This compound was identified via in silico screening as a thioredoxin reductase (Trr1) inhibitor, demonstrating efficacy against Candida albicans at concentrations of 100 μg/mL . Its mechanism involves disrupting redox homeostasis in fungal cells, making it a candidate for treating paracoccidioidomycosis and other fungal infections .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-2-3-4-11-23-14-9-7-13(8-10-14)16(22)19-18-21-20-17(25-18)15-6-5-12-24-15/h5-10,12H,2-4,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTNJWIHOOGIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Benzamide: The final step involves the coupling of the furan-oxadiazole intermediate with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares LMM11 with analogous 1,3,4-oxadiazole derivatives, emphasizing structural variations, biological activity, and synthetic feasibility.

Antifungal Oxadiazoles with Varied Substituents

Key Observations:

Substituent Impact on Activity: LMM11 (furan-2-yl) and LMM5 (4-methoxyphenylmethyl) differ in substituent electronic properties. The furan’s oxygen may enhance hydrogen bonding with Trr1, while LMM5’s sulfamoyl group could improve solubility but reduce potency (higher MIC) . However, biological data are lacking .

Synthetic Feasibility :

  • LMM11 and LMM5 were purchased, whereas others (e.g., Compound 6) had low yields (15%) despite high purity, highlighting scalability challenges .

Structural Analogues with Diverse Benzamide Moieties

Table 2: Benzamide Variants and Physicochemical Properties
Compound Name/ID Benzamide Substituent Key Functional Groups Purity/Yield Notes
LMM11 4-(Pentyloxy) Alkoxy chain (C5) N/A Balanced lipophilicity
Compound 7 () 4-Bromo Halogen 50% yield, 95.3% purity Electron-withdrawing effects
Compound 8 () 4-Isopropoxy Alkoxy chain (C3) 12% yield, 97.9% purity Shorter chain reduces hydrophobicity
Compound 2q () 4-Nitro Nitro group 92% yield High reactivity, potential toxicity
Key Observations:
  • Alkoxy Chain Length : LMM11’s pentyloxy group (C5) optimizes lipophilicity for membrane penetration, whereas shorter chains (e.g., isopropoxy in Compound 8) may reduce bioavailability .

Heterocyclic and Complex Derivatives

  • Compound 4 (): Contains dichlorophenyl and imidazole groups. The trifluoroethoxy group increases metabolic resistance, but synthesis yield is low (30%) .
  • Compound 3a (): Features a naphthofuran substituent, introducing steric bulk that may hinder target interaction despite high yield (90%) .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step synthetic pathways that require careful control of reaction conditions to optimize yield and purity. Key methods include:

  • Reagents : Starting materials containing furan and oxadiazole structures.
  • Techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for monitoring reactions.

Biological Activity

Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities. The following table summarizes various biological activities associated with oxadiazole derivatives:

Biological Activity Details
Antimicrobial Effective against various bacterial strains.
Anticancer Inhibitory effects on cancer cell proliferation.
Anti-inflammatory Reduction of inflammation markers in vitro.
Antiviral Potential activity against viruses such as HIV.
Antioxidant Scavenging of free radicals in biological systems.

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–50 µg/mL for various derivatives, indicating promising potential as antimicrobial agents .
  • Anticancer Properties :
    Research conducted on several oxadiazole derivatives revealed that they inhibited the growth of cancer cells in vitro, with IC50 values ranging from 15 to 30 µM against human breast cancer cell lines . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects :
    In vivo studies showed that compounds similar to this compound reduced levels of pro-inflammatory cytokines in animal models of inflammation . This suggests a potential application in treating inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Interaction with specific enzymes crucial for cellular functions.
  • Receptor Modulation : Binding to receptors involved in signal transduction pathways.

These interactions often lead to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.

Q & A

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding modes with Trr1 (PDB: 3Q9O). Focus on interactions with the oxadiazole ring and furan moiety .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with antifungal activity .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

What are the key challenges in scaling up synthesis, and how can green chemistry principles address them?

Advanced Research Question

  • Low Yields : Multi-step synthesis (e.g., 12% yield for oxadiazole formation) due to side reactions.
  • Solvent Waste : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
  • Catalysis : Employ microwave-assisted synthesis to reduce reaction time and energy consumption .

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